フォサプレピタントジメグルミン

概要

説明

Fosaprepitant Dimeglumine is a water-soluble phosphorylated prodrug of aprepitant, which is rapidly converted to aprepitant in vivo following intravenous administration . Aprepitant is an antagonist of human substance P neurokinin 1 receptors and is used primarily for the prevention of nausea and vomiting associated with highly and moderately emetogenic chemotherapy .

科学的研究の応用

Fosaprepitant Dimeglumine is extensively used in the medical field, particularly in oncology, for the prevention of chemotherapy-induced nausea and vomiting. It is often used in combination with other antiemetic agents such as dexamethasone and serotonin 5-HT3 receptor antagonists . Additionally, it is being studied for its potential use in other conditions that involve substance P neurokinin 1 receptor pathways .

作用機序

Target of Action

Fosaprepitant dimeglumine primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

Fosaprepitant dimeglumine is a prodrug of aprepitant . Once administered, it is rapidly converted into aprepitant, which acts as an antagonist to the NK1 receptors . By blocking these receptors, aprepitant inhibits the binding of substance P, a neurotransmitter involved in inducing nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by fosaprepitant is the neurokinin pathway . Substance P, a key neurotransmitter in this pathway, binds to NK1 receptors to induce vomiting. By antagonizing these receptors, fosaprepitant prevents substance P binding, thereby inhibiting the vomiting reflex .

Pharmacokinetics

Fosaprepitant is rapidly converted into aprepitant in the body, with its blood concentration peaking at the end of the infusion . The main pharmacokinetic parameters are as follows: T max was 0.333 h; C max was 4.316 μg/mL; AUC 0-t is 2.090 h·μg·mL -1; AUC 0-∞ is 2.098 h·μg·mL -1 . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9 , which can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of fosaprepitant’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This is achieved through the antagonism of NK1 receptors, which inhibits the vomiting reflex triggered by substance P .

Action Environment

The efficacy and stability of fosaprepitant can be influenced by environmental factors. For instance, the reconstituted final drug solution is stable for 24 hours at ambient room temperature . Furthermore, the drug’s effectiveness can be affected by the emetogenicity of the chemotherapy being used . It has been found to be more effective as part of an antiemetic regimen in patients receiving highly emetogenic chemotherapy .

生化学分析

Biochemical Properties

Fosaprepitant Dimeglumine acts as a therapeutic agent to treat chemotherapy-induced nausea and vomiting . It is rapidly converted to Aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist . This interaction with the NK1 receptor is crucial for its role in biochemical reactions. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4, and an inducer of CYP2C9 . These interactions with enzymes play a significant role in its metabolism .

Cellular Effects

Fosaprepitant Dimeglumine exerts its effects on various types of cells, primarily those undergoing chemotherapy. It prevents acute and delayed nausea and vomiting associated with chemotherapy treatment . The drug influences cell function by inhibiting the substance P/neurokinin 1 (NK1) receptor , which plays a key role in the vomiting reflex.

Molecular Mechanism

Fosaprepitant Dimeglumine, once converted to Aprepitant, acts as a selective high-affinity antagonist at substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions .

Temporal Effects in Laboratory Settings

The effects of Fosaprepitant Dimeglumine over time in laboratory settings have been observed in several studies. It is known that Fosaprepitant Dimeglumine is rapidly converted to Aprepitant within 30 minutes after the end of infusion

Metabolic Pathways

Fosaprepitant Dimeglumine is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 . Seven metabolites of Aprepitant, which are only weakly active, have been identified in human plasma .

Transport and Distribution

It is known that Fosaprepitant Dimeglumine is administered intravenously , suggesting that it is distributed via the circulatory system.

Subcellular Localization

It is known that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors , indicating its presence in the central nervous system.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fosaprepitant meglumine involves the phosphorylation of aprepitant. The process typically includes the reaction of aprepitant with phosphoryl chloride in the presence of a base, followed by the addition of meglumine to form the final product .

Industrial Production Methods: Industrial production of fosaprepitant meglumine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Fosaprepitant Dimeglumine undergoes hydrolysis to convert into its active form, aprepitant. This hydrolysis occurs rapidly in vivo, making it an effective prodrug .

Common Reagents and Conditions: The hydrolysis reaction typically requires aqueous conditions and occurs at physiological pH. No additional reagents are necessary for this conversion .

Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant meglumine is aprepitant, which is the active antiemetic agent .

類似化合物との比較

- Aprepitant

- Rolapitant

- Netupitant

Comparison: Fosaprepitant Dimeglumine is unique in its rapid conversion to aprepitant, providing a quick onset of action. Unlike aprepitant, which is administered orally, fosaprepitant meglumine is administered intravenously, making it suitable for patients who cannot take oral medications . Rolapitant and netupitant are also neurokinin 1 receptor antagonists but differ in their pharmacokinetic profiles and administration routes .

Fosaprepitant Dimeglumine stands out due to its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting, its rapid conversion to the active form, and its suitability for intravenous administration .

生物活性

Fosaprepitant dimeglumine is a prodrug that converts to aprepitant, a selective antagonist of the neurokinin-1 (NK1) receptor, primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article delves into the biological activity of fosaprepitant dimeglumine, focusing on its pharmacokinetics, efficacy in clinical settings, and safety profile.

Pharmacokinetics

Fosaprepitant is administered intravenously and is rapidly converted to aprepitant. The pharmacokinetic parameters are crucial for understanding its efficacy and safety:

| Parameter | Aprepitant (125 mg) | Fosaprepitant (115 mg) | Geometric Mean Ratio (fosaprepitant/aprepitant) |

|---|---|---|---|

| AUC (ng·h/mL) | 27,759 | 29,611 | 1.13 (90% CI: 1.06, 1.20) |

| C max (ng/mL) | 1,354 | 3,095 | 2.47 (95% CI: 2.25, 2.71) |

| C 24 (ng/mL) | 494 | 504 | - |

| t max (h) | 4 | 0.25 | - |

| t 1/2 (h) | 14 | 13.6 | - |

This table summarizes the pharmacokinetic comparison between oral aprepitant and intravenous fosaprepitant, demonstrating that fosaprepitant achieves higher peak plasma concentrations more rapidly than oral aprepitant .

Fosaprepitant's biological activity is mediated through its active metabolite, aprepitant. Aprepitant acts as a competitive antagonist at the NK1 receptor, which plays a critical role in the emetic response associated with chemotherapy. By blocking this receptor, fosaprepitant effectively reduces both acute and delayed phases of CINV.

Clinical Efficacy

Multiple clinical trials have assessed the efficacy of fosaprepitant in preventing CINV:

- Phase III Trials : In a randomized double-blind study involving patients undergoing moderately emetogenic chemotherapy, a single intravenous dose of fosaprepitant (150 mg) combined with ondansetron and dexamethasone was compared to a control group receiving ondansetron and dexamethasone alone. Results indicated that fosaprepitant significantly improved the complete response rates in both the delayed phase (79% vs. control) and overall phase (77% vs. control), highlighting its superior efficacy in managing CINV .

- Case Studies : A case series involving patients treated with fosaprepitant demonstrated its effectiveness in controlling nausea and vomiting across various chemotherapy regimens. The transition from oral to intravenous administration provided flexibility in managing patients who experienced difficulties with oral intake during chemotherapy cycles .

Safety Profile

The safety profile of fosaprepitant has been extensively studied:

- Adverse Effects : Common adverse effects reported include fatigue, diarrhea, constipation, and headache. Notably, diarrhea was more prevalent in patients receiving fosaprepitant compared to controls . Serious adverse events were rare.

- Drug Interactions : Fosaprepitant is a weak inhibitor of CYP3A4 but does not significantly affect P-glycoprotein transporters. This suggests a lower potential for drug-drug interactions compared to other antiemetics .

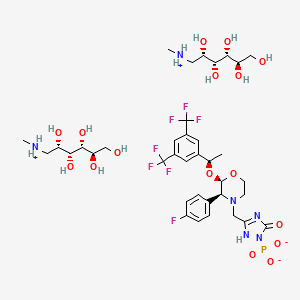

特性

CAS番号 |

265121-04-8 |

|---|---|

分子式 |

C30H39F7N5O11P |

分子量 |

809.6 g/mol |

IUPAC名 |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1 |

InChIキー |

UGJUJYSRBQWCEK-GGXTVIBHSA-N |

SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

異性体SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

正規SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

外観 |

white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MK0517; MK 0517; MK-0517; Fosaprepitant; Fosaprepitant dimeglumine; Emend; Inemend. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。